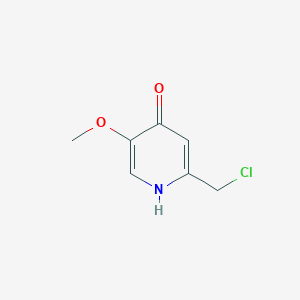

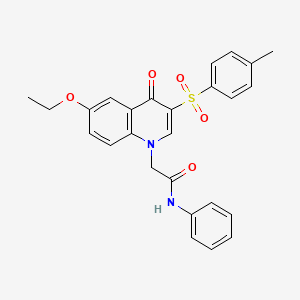

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

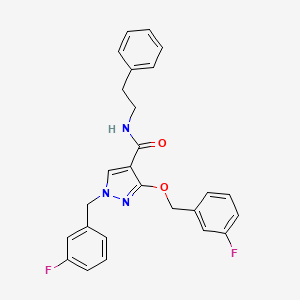

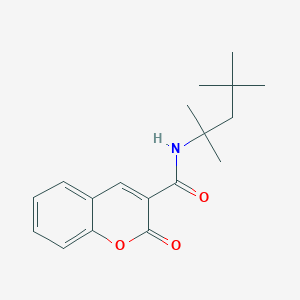

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide, also known as TMC-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. TMC-1 belongs to the class of chromene derivatives, which have been found to exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Applications De Recherche Scientifique

Silver-Catalyzed Decarboxylative Acylation

This compound can be used in silver-catalyzed decarboxylative acylation . The α-ketoamide functional group, which is a key part of this compound, is synthesized with three components of isocyanides, aromatic α-oxocarboxylic acid analogues, and water in moderate yields . This process uses air as a sole oxidant .

Development of Biologically Active Molecules

The α-ketoamide functional group in this compound is a privileged structure in medicinal chemistry. It has led to the development of a wide array of compounds that have shown a variety of pharmacological activities .

Modification of Molecules with Clinical Potential

Medicinal chemists have constantly exploited α-ketoamides to modify molecules with clinical potential , primarily as sedative/hypnotics, anxiolytics, antitumorals, antibacterials, antivirals, and antiprions .

Synthesis of β-Enaminones

The reaction of isodehydracetic acid with amines can afford β-enaminones in the presence of the coupling agent 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) . This is a concise, operationally simple method to expediently synthesize a new type of β-enaminone-containing compound .

Building Blocks for Biologically Active Molecules

β-Enaminones are the important building blocks for a variety of versatile biologically active molecules like indoles and pyrimidines . They are significant precursors for β-aminoacids .

Pharmaceutical Applications

β-Enaminones have attracted attention in pharmaceutical applications , such as anticonvulsants and α7 nicotinic acetylcholine receptor modulators . Their stability under simulated physiological pH and low toxicity are exemplified by their use as orally active medicinal agents .

Propriétés

IUPAC Name |

2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-17(2,3)11-18(4,5)19-15(20)13-10-12-8-6-7-9-14(12)22-16(13)21/h6-10H,11H2,1-5H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPHJJHTCJBRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC=CC=C2OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

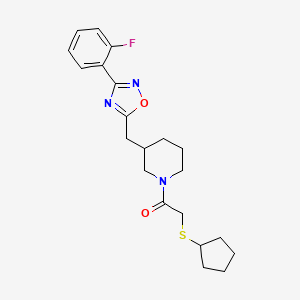

![5-(2-Chloro-6-fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2886290.png)

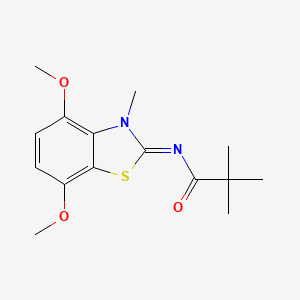

![Diethyl ({[2-(methoxycarbonyl)-3-thienyl]amino}methylene)malonate](/img/structure/B2886295.png)